1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One efficient route involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is applicable for the synthesis of various N6-substituted analogues as well .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Sodium Borohydride: Used for the reduction step.
Hydrogen over Palladium on Carbon: Used for the debenzylation step.
Major Products
The major product of these reactions is this compound itself, along with various N6-substituted analogues depending on the starting materials used .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of inhibitors targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit fibroblast growth factor receptors, leading to the inhibition of cancer cell proliferation and migration . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another compound with a fused pyrrole and pyridine ring system, known for its biological activities.
Pyrrolo[1,2-a]pyrazine: Contains a pyrrole and pyrazine ring, exhibiting various biological activities.
Uniqueness
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-5-3-7-2-4-9-6-8(7)10/h3,5,9H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAUMVVHFYDLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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